molecular formula C3H7NO3S B2640614 1,2lambda6,3-oxathiazinane-2,2-dione CAS No. 569650-27-7

1,2lambda6,3-oxathiazinane-2,2-dione

Cat. No.: B2640614
CAS No.: 569650-27-7
M. Wt: 137.15
InChI Key: HIYBICWLLTWQND-UHFFFAOYSA-N
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Description

1,2λ⁶,3-Oxathiazinane-2,2-dione is a six-membered heterocyclic compound featuring oxygen, sulfur (in a sulfone configuration, denoted by λ⁶), and nitrogen atoms within its ring structure. Applications of such sulfone-containing heterocycles often include medicinal chemistry (e.g., enzyme inhibition) due to their electrophilic reactivity and stability.

Properties

IUPAC Name

oxathiazinane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c5-8(6)4-2-1-3-7-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYBICWLLTWQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569650-27-7
Record name 1,2lambda6,3-oxathiazinane-2,2-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

Types of Reactions: 1,2lambda6,3-oxathiazinane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of derivatives of 1,2lambda6,3-oxathiazinane-2,2-dione against cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of androgen-dependent and androgen-independent prostate cancer cell lines. The most effective derivatives exhibited IC50 values as low as 0.03 μM against LNCaP cells, indicating strong anticancer potential .

Antioxidant Properties

The antioxidant capabilities of 1,2lambda6,3-oxathiazinane-2,2-dione derivatives have also been investigated. In vitro assays demonstrated that these compounds can effectively scavenge free radicals and exhibit significant antioxidant activity compared to standard references like butylated hydroxytoluene (BHT). This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Material Science

Polymer Chemistry

In the realm of materials science, 1,2lambda6,3-oxathiazinane-2,2-dione has been utilized in synthesizing novel polymeric materials. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymer formulations. Research indicates that incorporating this compound into polymers enhances their thermal stability and mechanical properties .

Environmental Science

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies focusing on the biodegradability of 1,2lambda6,3-oxathiazinane-2,2-dione suggest that its derivatives can be broken down by microbial action in soil and water environments. This property is essential for developing environmentally friendly chemical products that minimize ecological footprints .

Case Study 1: Anticancer Research

In a detailed study examining the anticancer effects of various derivatives of 1,2lambda6,3-oxathiazinane-2,2-dione, researchers synthesized multiple analogs and tested their efficacy against different cancer cell lines. The study concluded that specific modifications to the compound's structure could enhance its cytotoxicity significantly.

Case Study 2: Antioxidant Activity Assessment

Another research initiative evaluated the antioxidant potential of 1,2lambda6,3-oxathiazinane-2,2-dione using DPPH and FRAP assays. The findings indicated that certain derivatives exhibited superior antioxidant activity compared to traditional antioxidants like BHT and ascorbic acid. This positions these compounds as candidates for further development in nutraceutical applications.

Mechanism of Action

The mechanism by which 1,2lambda6,3-oxathiazinane-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and oxygen atoms can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Oxazolidine-2,4-Dione Derivatives

Structure : Five-membered ring with oxygen, nitrogen, and two ketone groups.
Synthesis : Prepared via sulfonamide coupling (e.g., ClSO₂NHBn in pyridine) and hydrolysis (LiOH/THF) .
Key Differences :

  • Lacks sulfur, reducing polarity compared to 1,2λ⁶,3-oxathiazinane-2,2-dione.
    Applications : Used in inhibitor design (e.g., glycosidase inhibitors) due to sulfonamide functionality .

1,2,5-Oxadiazine Compounds

Structure : Six-membered ring with oxygen and two nitrogen atoms.
Synthesis : Derived from hydrazones via acetic anhydride reflux, followed by ice quenching .
Key Differences :

  • Additional nitrogen atoms enable diverse hydrogen-bonding interactions, contrasting with the sulfone’s electrophilic character.
  • Less oxidized than sulfone-containing analogs, leading to distinct redox behavior.
    Applications : Explored in agrochemicals and coordination chemistry due to nitrogen-rich scaffolds .

3,4-Dimethoxycyclobutane-1,2-dione

Structure : Four-membered cyclobutane ring with two ketones and methoxy groups.
Synthesis : Derived from squaric acid derivatives via methoxylation .
Key Differences :

  • High ring strain facilitates [2+2] cycloadditions, unlike the more stable six-membered oxathiazinane.
  • Methoxy groups reduce polarity compared to sulfones, affecting solubility and biological activity.
    Applications : Utilized in polymer chemistry and as a ligand precursor .

1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide

Structure : Bicyclic aromatic system with a sulfone group.
Synthesis : Achieved via oxidation of benzisothiazolone precursors .
Key Differences :

  • Sulfone in a rigid aromatic framework limits conformational flexibility.
    Applications : Found in antimicrobial and antipsychotic agents .

Data Table: Comparative Analysis

Compound Name Ring Size Heteroatoms Functional Groups Synthesis Key Steps Applications
1,2λ⁶,3-Oxathiazinane-2,2-dione 6 O, S(λ⁶), N Sulfone, ketones Likely sulfonation/cyclization Medicinal chemistry (inferred)
1-Oxazolidine-2,4-dione 5 O, N Ketones, sulfonamide ClSO₂NHBn coupling, LiOH hydrolysis Enzyme inhibitors
1,2,5-Oxadiazine 6 O, N, N Amide, ether Hydrazone reflux with Ac₂O Agrochemicals, ligands
3,4-Dimethoxycyclobutane-1,2-dione 4 O (methoxy) Ketones, methoxy Methoxylation of squaric acid Polymer precursors
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide 6 (bicyclic) O, S(λ⁶), N Sulfone, aromatic ring Oxidation of benzisothiazolone Pharmaceuticals (antimicrobials)

Q & A

Q. How are conflicting crystallographic and spectroscopic data reconciled in structural elucidation?

  • Methodology : Re-examine crystal packing effects vs. solution-state NMR data . Use dynamic NMR to probe conformational flexibility .

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